molecular formula C11H14ClNO3S B5139193 4-[(4-CHLOROPHENYL)METHANESULFONYL]MORPHOLINE

4-[(4-CHLOROPHENYL)METHANESULFONYL]MORPHOLINE

Cat. No.: B5139193
M. Wt: 275.75 g/mol
InChI Key: FBLQYWNDGKICCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Chlorophenyl)methanesulfonyl]morpholine is a chemical compound characterized by the presence of a morpholine ring substituted with a 4-chlorophenyl group and a methanesulfonyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-chlorophenyl)methanesulfonyl]morpholine typically involves the reaction of morpholine with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-[(4-Chlorophenyl)methanesulfonyl]morpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted morpholine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

4-[(4-Chlorophenyl)methanesulfonyl]morpholine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfone derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including drugs with anti-inflammatory and analgesic properties.

    Industry: The compound is used in the production of agrochemicals and other fine chemicals

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenyl)methanesulfonyl]morpholine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

    4-Chlorobenzenesulfonyl Chloride: Similar in structure but lacks the morpholine ring.

    4-Methylbenzenesulfonyl Chloride: Contains a methyl group instead of a chlorophenyl group.

    4-Fluorobenzenesulfonyl Chloride: Contains a fluorine atom instead of a chlorine atom.

Uniqueness: 4-[(4-Chlorophenyl)methanesulfonyl]morpholine is unique due to the presence of both the morpholine ring and the 4-chlorophenyl group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

4-[(4-chlorophenyl)methylsulfonyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3S/c12-11-3-1-10(2-4-11)9-17(14,15)13-5-7-16-8-6-13/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLQYWNDGKICCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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